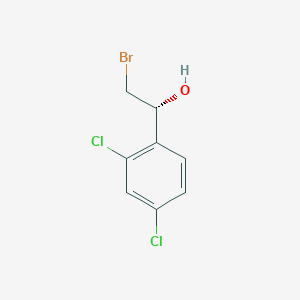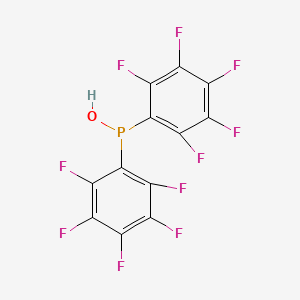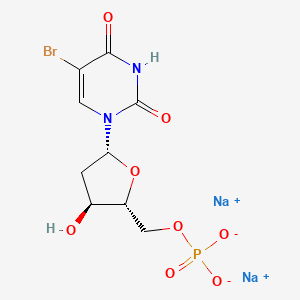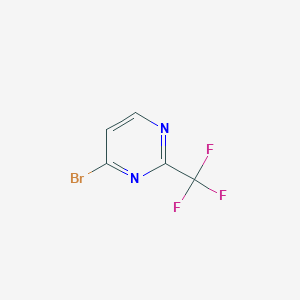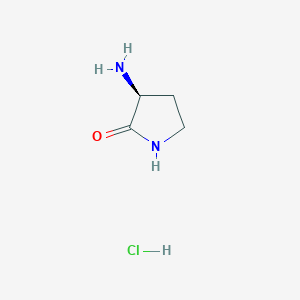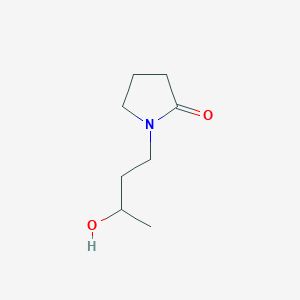
1-(3-Hydroxybutyl)pyrrolidin-2-one
説明
1-(3-Hydroxybutyl)pyrrolidin-2-one is a cyclic amide compound with the chemical formula C8H15NO2 . It has a molecular weight of 157.21 . The IUPAC name for this compound is 1-(3-hydroxybutyl)-2-pyrrolidinone . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved through the (3 + 2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with the appropriate isocyanates .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 1-(3-Hydroxybutyl)pyrrolidin-2-one is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
1-(3-Hydroxybutyl)pyrrolidin-2-one is an oil at room temperature .科学的研究の応用
Maillard Reaction Studies
In research on Maillard reactions, a study found that a compound similar to 1-(3-Hydroxybutyl)pyrrolidin-2-one, N-methyl-2-(hydroxymethyl)pyrrole, and its derivatives were identified as products in specific Maillard reaction systems. These compounds have potential significance in melanoidin formation, which is crucial in understanding food chemistry and biochemistry (Tressl et al., 1998).
DNA Binding Studies
A study involving pyrrole-imidazole polyamides, which are related to 1-(3-Hydroxybutyl)pyrrolidin-2-one, demonstrated their binding properties to DNA sequences. This research is significant in understanding how certain compounds can recognize and bind to DNA, influencing gene expression and providing potential therapeutic applications (Wen Zhang, T. Bando, & H. Sugiyama, 2006).
Studies on Peptide Binding to DNA
Research on the peptide pyridine-2-carboxamidonetropsin, which shares structural similarities with 1-(3-Hydroxybutyl)pyrrolidin-2-one, revealed its binding to the minor groove of DNA. This finding is crucial in developing drugs targeting specific DNA sequences, offering potential in cancer therapy and genetic disease treatment (M. Mrksich & P. Dervan, 1993).
Synthesis of Medicinal Molecules
A study highlighted the importance of pyrrolidin-2-ones in the synthesis of new medicinal molecules. This research underscores the role of compounds like 1-(3-Hydroxybutyl)pyrrolidin-2-one in pharmaceutical development, especially in creating molecules with improved biological activity (D. D. Rubtsova et al., 2020).
Electrospray-Ionization Mass Spectrometry
Research using electrospray-ionization mass spectrometry on related compounds showed its application in understanding the structure and behavior of complex molecules, which is crucial in fields like proteomics and metabolomics (Wenqing Hu, E. Reder, & M. Hesse, 1996).
Synthesis of Antibiotics
A study described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in creating antibiotics, highlighting the relevance of structurally similar compounds in developing new antibacterial agents (T. Fleck et al., 2003).
Studies on Oxidative Cleavage of Peptides
Investigations into the oxidative cleavage of prolyl peptides and the formation of compounds like 1-(3-Hydroxybutyl)pyrrolidin-2-one from proline analogues provided insights into peptide degradation and amino acid modifications, crucial for understanding protein aging and diseases related to oxidative stress (K. Uchida, Y. Kato, & S. Kawakishi, 1990).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(3-hydroxybutyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(10)4-6-9-5-2-3-8(9)11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKDYSBMGASIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxybutyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



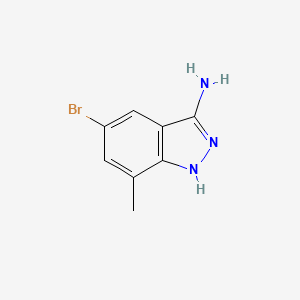
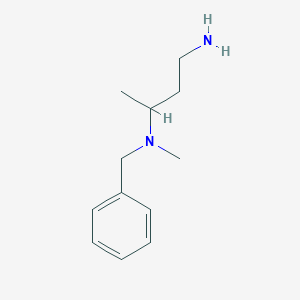
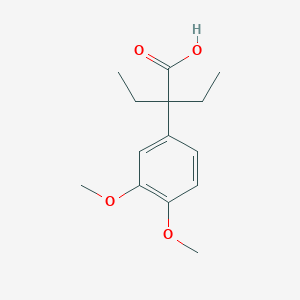
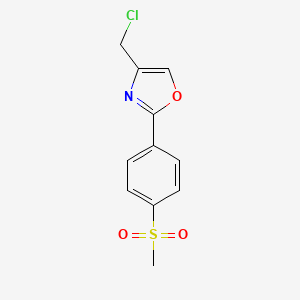
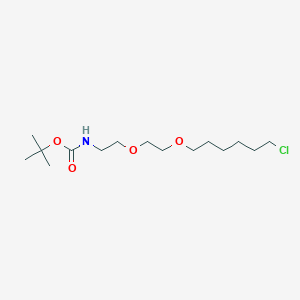
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
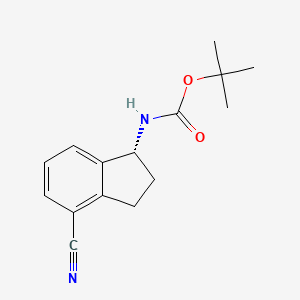
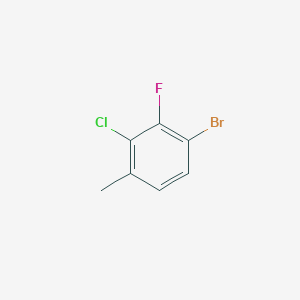
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
